molecular formula C9H13NO3 B4597457 1-(cyclopropylcarbonyl)proline

1-(cyclopropylcarbonyl)proline

Cat. No.: B4597457
M. Wt: 183.20 g/mol
InChI Key: JMTBEFVTZHIDBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclopropylcarbonyl)proline is a useful research compound. Its molecular formula is C9H13NO3 and its molecular weight is 183.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 183.08954328 g/mol and the complexity rating of the compound is 247. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure and Function of Proline-Rich Regions in Proteins

Proline, with its unique backbone conformation restrictions, plays a critical role in the structure and dynamics of proteins. The cyclization of its side-chain back onto the backbone amide position limits the available backbone dihedral angles, influencing protein structure and function significantly (Williamson, 1994).

Prolyl cis-trans Isomerization as a Molecular Timer

Proline's ability to adopt distinct cis and trans conformations enables it to act as a backbone switch, controlled by prolyl cis-trans isomerization. This mechanism, catalyzed by peptidyl prolyl cis-trans isomerase enzymes, plays a crucial role in human physiology and offers a target for therapeutic interventions (Lu et al., 2007).

Conformation and Dynamics of Cyclic Disulfide-Bridged Peptides

The study of cyclic disulfide-bridged peptides, including those incorporating proline, helps understand solvent-driven conformational changes. These studies use various techniques to explore the structure and dynamics of peptides, shedding light on the stabilizing effects of proline and its influence on peptide conformations (Li et al., 2013).

Synthesis and Antimicrobial Activity of Natural Cycloheptapeptide

The total synthesis of proline-rich cyclopolypeptides, such as stylisin 2, demonstrates proline's significance in developing compounds with antimicrobial activity. These studies not only elucidate the chemical structure of synthesized peptides but also evaluate their antimicrobial efficacy against various pathogens (Dahiya & Gautam, 2010).

Heterogeneous Recyclable Catalysts in Synthesis

Proline and its derivatives serve as catalysts in synthesizing important compounds, including pyrazole derivatives. Research in this area focuses on developing novel, efficient protocols for compound synthesis, utilizing proline's catalytic properties to achieve high conversion rates and cleaner reaction profiles (Katla et al., 2016).

Properties

IUPAC Name

1-(cyclopropanecarbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c11-8(6-3-4-6)10-5-1-2-7(10)9(12)13/h6-7H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTBEFVTZHIDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.